molecular formula C13H23NO B13084892 4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one

4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one

Cat. No.: B13084892
M. Wt: 209.33 g/mol
InChI Key: SGTWBAIHMXUZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one is a synthetic organic compound that belongs to the class of cyclohexanones. These compounds are characterized by a cyclohexane ring with a ketone functional group. The presence of the propan-2-yl and pyrrolidin-2-yl groups makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one typically involves the following steps:

    Formation of the Cyclohexanone Ring: This can be achieved through the hydrogenation of phenol or the oxidation of cyclohexanol.

    Introduction of the Propan-2-YL Group: This step may involve the alkylation of the cyclohexanone ring using isopropyl halides under basic conditions.

    Introduction of the Pyrrolidin-2-YL Group: This can be done through a nucleophilic substitution reaction where the cyclohexanone is reacted with pyrrolidine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol.

    Substitution: Formation of substituted cyclohexanones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May be studied for its biological activity and potential therapeutic effects.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple ketone with a cyclohexane ring.

    4-(Propan-2-YL)cyclohexanone: Similar structure but lacks the pyrrolidin-2-yl group.

    2-(Pyrrolidin-2-YL)cyclohexanone: Similar structure but lacks the propan-2-yl group.

Uniqueness

The presence of both the propan-2-yl and pyrrolidin-2-yl groups in 4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

4-propan-2-yl-2-pyrrolidin-2-ylcyclohexan-1-one

InChI

InChI=1S/C13H23NO/c1-9(2)10-5-6-13(15)11(8-10)12-4-3-7-14-12/h9-12,14H,3-8H2,1-2H3

InChI Key

SGTWBAIHMXUZNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=O)C(C1)C2CCCN2

Origin of Product

United States

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